CID 189075
Descripción
CID 189075 (remogliflozin etabonate) is a selective sodium-glucose cotransporter-2 (SGLT-2) inhibitor developed by GlaxoSmithKline (GSK) for the treatment of type 2 diabetes mellitus (T2DM) . Structurally, it belongs to the phlorizin-derived glycoside class, a common scaffold for SGLT-2 inhibitors, which competitively block glucose reabsorption in renal proximal tubules, promoting urinary glucose excretion (UGE) and reducing hyperglycemia . Unlike insulin-dependent therapies, CID 189075 operates via an insulin-independent mechanism, offering a lower risk of hypoglycemia.
Propiedades
Fórmula molecular |
C23H38NO3 |
|---|---|
Peso molecular |
376.6 g/mol |
InChI |
InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16?,17?,18?,19-,21-,22-,23?/m0/s1 |
Clave InChI |
QGVYWHYGFRJQMJ-YMYSDONKSA-N |
SMILES isomérico |
C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C)N(C(CO3)(C)C)[O] |
SMILES canónico |
CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C |
Sinónimos |
17 beta-hydroxy-4',4'-dimethylspiro(5 alpha-androstan-3,2'- oxazolidin)-3'-yloxyl 3-DOXYLANDROSTANOL |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves multiple steps, including the formation of the spiro-connected bicyclic systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, this compound is studied for its potential biological activities.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties and interactions with biological molecules .
Industry
In the industrial sector, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used in the production of specialized materials and chemicals. Its unique structure and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Comparison with Similar SGLT-2 Inhibitors
Structural and Functional Similarities
CID 189075 shares structural homology with other phlorizin-derived SGLT-2 inhibitors, including dapagliflozin (BMS-512148) , remogliflozin , sergliflozin , and T-1095 . These compounds feature a β-glucoside moiety linked to a hydrophobic aromatic group, critical for binding to the SGLT-2 transporter. Their mechanism involves inhibiting renal glucose reabsorption, thereby lowering blood glucose levels without directly affecting insulin secretion .
Pharmacokinetic and Clinical Profiles
The table below compares key parameters of CID 189075 with select SGLT-2 inhibitors:
Limitations and Challenges
- CID 189075 : Discontinued development due to competitive landscape and prioritization of compounds with superior pharmacokinetics (e.g., dapagliflozin) .
- Class-wide Issues : Genitourinary infections, volume depletion risks, and rare diabetic ketoacidosis (DKA) cases are common across SGLT-2 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
